molecular formula C12H16N2O B12995684 3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane

3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane

Cat. No.: B12995684
M. Wt: 204.27 g/mol
InChI Key: GZJSUAYJZVDLIO-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yloxy)-8-azabicyclo[321]octane is a bicyclic compound that features a pyridine ring attached to an azabicyclo octane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane typically involves the alkylation of N-(diphenylmethylene)-1-(pyridin-3-yl)methanamine with the appropriate bromoalkyltetrahydropyran. This intermediate is then subjected to a ring-opening/aminocyclization sequence to form the desired bicyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced bicyclic amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its interaction with nicotinic acetylcholine receptors. It binds to these receptors, modulating their activity and influencing neurotransmission. The molecular targets include the alpha4beta2 and alpha7 subtypes of nicotinic receptors, which are involved in various neurological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane
  • 2-(Pyridin-3-yl)-1-azabicyclo[3.2.2]nonane

Uniqueness

3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane is unique due to its specific bicyclic structure and the presence of a pyridine ring, which imparts distinct chemical and biological properties. Its ability to selectively bind to certain subtypes of nicotinic acetylcholine receptors sets it apart from other similar compounds .

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C12H16N2O/c1-2-6-13-12(3-1)15-11-7-9-4-5-10(8-11)14-9/h1-3,6,9-11,14H,4-5,7-8H2

InChI Key

GZJSUAYJZVDLIO-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2)OC3=CC=CC=N3

Origin of Product

United States

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